

Pyrithiobac-Sodium: A Comprehensive Technical Guide to its Environmental Fate and Mobility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithiobac-sodium, the sodium salt of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds.[1] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[1] Understanding the environmental fate and mobility of **pyrithiobac**-sodium is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the physicochemical properties, degradation pathways, and mobility of **pyrithiobac**-sodium in various environmental compartments. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to support research and professional evaluation.

Data Presentation

Table 1: Physicochemical Properties of Pyrithiobac-Sodium



Property	Value	Reference
Molecular Formula	C13H10CIN2NaO4S	[2]
Molecular Weight	348.74 g/mol	[2][3]
Water Solubility	728,000 mg/L (728 g/L)	[4]
Vapor Pressure	3.6×10^{-11} mm Hg at 25° C	[3]
Log P (Octanol-Water Partition Coefficient)	0.15 at pH 7	[3]

Table 2: Degradation of Pvrithiobac-Sodium

Degradation Process	Half-life (DT50)	Conditions	Reference
Hydrolysis	Stable	pH 5, 7, 9	[4]
Aqueous Photolysis	13 days	рН 7	[4][5]
11 days	рН 5, 25°С	[5]	_
15 days	рН 9, 25°С	[5]	
Soil Photolysis	31-55 days	-	[4]
Aerobic Soil Metabolism	60 days	Laboratory, silt loam soil	[6][7]
40-160 days	Laboratory	[4]	
Anaerobic Aquatic Metabolism	50-94 days	Flooded soil	[4]
Field Dissipation	11-46 days	Various field soils	[6][8]

Table 3: Mobility of Pyrithiobac-Sodium in Soil



Parameter	Value	Soil Type/Conditions	Reference
Koc	17.2 mL/g	-	[4]
14.7-26.9 mL/g	Various soils	[6][8]	
Kd	0.22-0.59 L/kg	Cotton growing soils in Australia	[9]
0.06-0.61	Various soils	[7]	

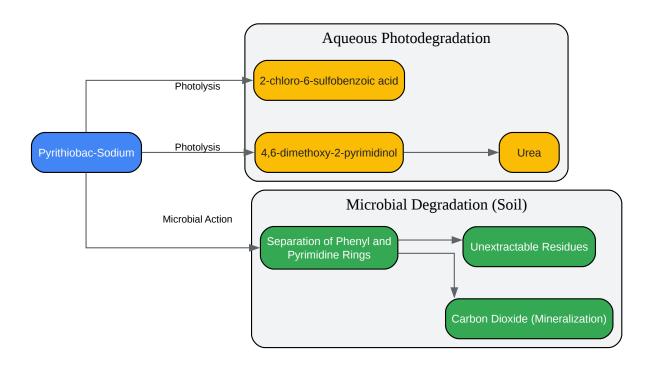
Degradation Pathways

Pyrithiobac-sodium degrades in the environment through a combination of photolytic and microbial processes. It is stable to hydrolysis across a range of pH values.[4]

Photodegradation: In aqueous environments, photodegradation is a significant pathway. The primary mechanism involves the cleavage of the sulfur bridge, leading to the formation of 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimidinol. Further degradation of the pyrimidine ring can produce urea.[7]

Microbial Degradation: In soil, microbial degradation is the principal route of dissipation.[6][10] This process primarily involves the separation of the phenyl and pyrimidine rings.[10] Under aerobic conditions, significant mineralization to carbon dioxide occurs.[7] The main degradation route is microbial, and in sterile soil, no significant degradation is observed.[7]





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Caption: Simplified degradation pathway of **pyrithiobac**-sodium.

Mobility in Ecosystems

The mobility of **pyrithiobac**-sodium in the environment is primarily governed by its high water solubility and weak adsorption to soil particles.

Soil: With low Koc and Kd values, **pyrithiobac**-sodium is considered to be mobile to very mobile in soil.[4][9] This suggests a potential for leaching into groundwater, particularly in coarse-textured soils with low organic matter.[4] However, field dissipation studies have shown that its mobility can be limited under real-world conditions, which may be attributed to its relatively rapid degradation.[6][8]

Water: Due to its high water solubility, **pyrithiobac**-sodium is readily transported in aquatic systems. Its persistence in water is primarily limited by aqueous photolysis.[4][5]

Experimental Protocols



Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of **pyrithiobac**-sodium. The following sections outline the methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Adsorption/Desorption (Following OECD Guideline 106)

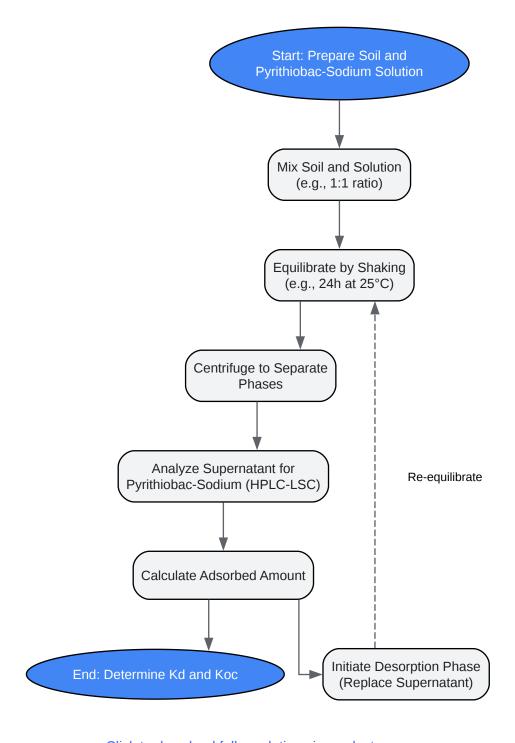
This study determines the adsorption and desorption characteristics of **pyrithiobac**-sodium in different soil types.

Principle: The batch equilibrium method is used to determine the extent of adsorption and desorption of the substance to soil.[1][11][12][13][14]

Methodology:

- Preparation: A range of soils with varying physicochemical properties (pH, organic carbon content, texture) are selected. The test substance, typically ¹⁴C-labeled pyrithiobac-sodium, is dissolved in a 0.01 M CaCl₂ solution.
- Adsorption Phase: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The typical soil-to-solution ratio is 1:1.[7]
- Equilibration: The tubes are agitated, usually by shaking, for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark.[7]
- Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
- Analysis: The concentration of pyrithiobac-sodium in the aqueous phase is determined
 using an appropriate analytical method, such as High-Performance Liquid Chromatography
 with Liquid Scintillation Counting (HPLC-LSC).[7] The amount adsorbed to the soil is
 calculated by the difference between the initial and final concentrations in the solution.
- Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is re-equilibrated to determine the extent of desorption.





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Caption: Workflow for a soil adsorption/desorption study.

Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)



This study evaluates the rate and pathway of **pyrithiobac**-sodium degradation in soil under both aerobic and anaerobic conditions.

Principle: The test substance is incubated with soil, and its transformation is monitored over time. The formation and decline of major transformation products are also tracked.[15][16][17] [18][19]

Methodology:

- Test System: Soil samples are treated with ¹⁴C-labeled **pyrithiobac**-sodium at a concentration relevant to its agricultural use. The soil moisture is adjusted to a specific level (e.g., 75% of 0.33 bar moisture-holding capacity).[7]
- Aerobic Incubation: For aerobic studies, the treated soil is incubated in the dark at a constant temperature (e.g., 25°C) in a system that allows for the continuous supply of air and the trapping of evolved ¹⁴CO₂ and other volatile compounds.[7]
- Anaerobic Incubation: For anaerobic studies, the soil is typically flooded with water after an
 initial aerobic phase to establish anaerobic conditions. The system is then purged with an
 inert gas (e.g., nitrogen).
- Sampling: At periodic intervals, replicate soil samples are removed for analysis.
- Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts
 are analyzed for the parent compound and its transformation products using techniques like
 HPLC-LSC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The
 amount of non-extractable residues and mineralized ¹⁴CO₂ are also quantified.
- Data Analysis: The rates of degradation of the parent compound and the formation and decline of metabolites are determined, and half-lives (DT₅₀) are calculated.

Analytical Methods

Accurate quantification of **pyrithiobac**-sodium and its metabolites is essential for environmental fate studies.



- Sample Preparation: Extraction from soil can be performed using accelerated solvent extraction (ASE) with water or solvent mixtures like acetone and ammonium carbonate.[6]
 [20] Water samples may be analyzed directly or after solid-phase extraction (SPE) for cleanup and concentration.[21][22][23]
- Instrumentation:
 - HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common method for quantifying pyrithiobac-sodium.[3]
 - HPLC-LSC: When using radiolabeled compounds, HPLC coupled with Liquid Scintillation Counting allows for the sensitive detection and quantification of the parent compound and its metabolites.[7]
 - LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity for the analysis of **pyrithiobac**-sodium and its transformation products in complex matrices like soil and water.[20][22][23]
 - GC-MSD: Gas Chromatography with Mass Selective Detection can be used after derivatization of pyrithiobac-sodium.[7]

Conclusion

Pyrithiobac-sodium is a herbicide with high water solubility and low adsorption to soil, indicating a potential for mobility in the environment. However, its environmental persistence is mitigated by relatively rapid degradation through photolysis in water and microbial action in soil. The primary degradation pathways involve the cleavage of the molecule, leading to the formation of less complex compounds and eventual mineralization to carbon dioxide. Understanding the interplay between its mobility and degradation is key to accurately assessing its environmental risk. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments, ensuring the continued safe and effective use of this herbicide.

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